molecular formula C9H8Br2N4S B5762964 N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE

N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE

Cat. No.: B5762964
M. Wt: 364.06 g/mol
InChI Key: ZMMZTBPRMXYWQU-UUILKARUSA-N
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Description

N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE is a complex organic compound that features a thienyl group and a triazole ring

Preparation Methods

The synthesis of N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE typically involves the reaction of 4,5-dibromo-2-thiophenecarboxaldehyde with 3,5-dimethyl-4H-1,2,4-triazol-4-amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The bromine atoms on the thienyl ring can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds include other thienyl and triazole derivatives. What sets N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE apart is the presence of both a dibromo-thienyl group and a dimethyl-triazole ring, which may confer unique properties in terms of reactivity and biological activity. Other similar compounds might include:

  • 4,5-dibromo-2-thiophenecarboxaldehyde
  • 3,5-dimethyl-4H-1,2,4-triazol-4-amine

Properties

IUPAC Name

(E)-1-(4,5-dibromothiophen-2-yl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2N4S/c1-5-13-14-6(2)15(5)12-4-7-3-8(10)9(11)16-7/h3-4H,1-2H3/b12-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMZTBPRMXYWQU-UUILKARUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=CC(=C(S2)Br)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC(=C(S2)Br)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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